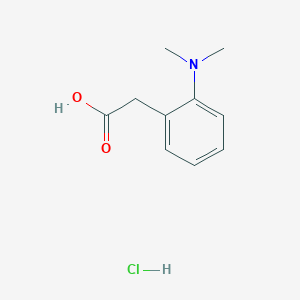

(2-Dimethylamino-phenyl)-acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Dimethylamino-phenyl)-acetic acid hydrochloride is a chemical compound with a molecular structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dimethylamino-phenyl)-acetic acid hydrochloride typically involves the following steps:

Esterification and Amino-Methylation: The starting material, 2-amino-2-phenylbutyric acid, undergoes esterification and amino-methylation simultaneously to form 2-(dimethylamino)-2-phenylmethyl butyrate.

Reduction: The intermediate product is then reduced using sodium borohydride to yield 2-(dimethylamino)-2-phenylbutyl alcohol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2-Dimethylamino-phenyl)-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines or alcohols.

Aplicaciones Científicas De Investigación

(2-Dimethylamino-phenyl)-acetic acid hydrochloride is a chemical compound with several research and industrial applications.

Scientific Research Applications

- CK2α Inhibitors Virtual screening methods have identified candidate CK2α inhibitors containing purine scaffolds . These inhibitors were designed and synthesized to evaluate their activity. Certain compounds with an electron-donating group linked to 4-carboxyphenyl showed higher potency .

- Synthesis of Pharmaceutical Compounds The compound is used in an improved process for preparing Denaverin hydrochloride, a human and veterinary pharmaceutical active ingredient .

- Antiproliferative agent Derivatives of 2-arylthiazolidine-4-carboxylic acid amides (ATCAs) have shown to be potent cytotoxic agents for prostate cancer and melanoma .

Industrial Applications

While the search results do not provide specific industrial applications for this compound, related chemical compounds and derivatives have a range of industrial uses:

- Fluorophores Boron chelates are used as fluorophores in bioimaging and as molecular reporters .

- Rubber Manufacturing N-cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator in the compounding of rubber for tire treads, footwear, and similar products .

- Coatings Fluorocarbon coatings are used on materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . These coatings can be applied to conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .

Data Table

| Compound | Ar 1 | Ar 2 | IC 50 (µM) |

|---|---|---|---|

| 12 | 4-N, N-Dimethyaminophenyl | 4-Carboxyphenyl | 4.3 |

| 13 | 4-Methoxyphenyl | 4-Carboxyphenyl | 9.1 |

| 14 | 4-Methylphenyl | 4-Carboxyphenyl | 8.9 |

| 15 | 3-Methoxyphenyl | 4-Carboxyphenyl | 14 |

| 16 | 4-Fluorophenyl | 4-Carboxyphenyl | >30 |

| 17 | 4-Chlorophenyl | 4-Carboxyphenyl | >30 |

| 18 | 4-Cyanophenyl | 4-Carboxyphenyl | >30 |

| 19 | 4-Nitrophenyl | 4-Carboxyphenyl | >30 |

Mecanismo De Acción

The mechanism of action of (2-Dimethylamino-phenyl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (2-Dimethylamino)phenylboronic acid

- (2-Dimethylamino)phenylboronic acid pinacol ester

- 4-(Dimethylamino)phenylboronic acid

Uniqueness

(2-Dimethylamino-phenyl)-acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Actividad Biológica

(2-Dimethylamino-phenyl)-acetic acid hydrochloride, with the CAS number 1956310-44-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C11H16ClN

- Molecular Weight : 215.71 g/mol

- Physical State : White to off-white solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to influence several pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions and signaling pathways.

- Receptor Modulation : It can interact with receptors, potentially altering physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties. For instance, it has been evaluated in vitro against various cancer cell lines, showing potential cytotoxicity and induction of apoptosis.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Specific Research Examples

- Anticancer Studies :

- Anti-inflammatory Research :

- Mechanistic Insights :

Safety and Toxicology

While initial findings are promising, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Current data suggest moderate toxicity levels; however, further research is needed to establish safe dosage ranges for potential therapeutic applications.

Propiedades

IUPAC Name |

2-[2-(dimethylamino)phenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZHNRCNVCKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.